molecular formula C12H24F3NO4Si B6193104 tert-butyl 2-amino-3-(trimethylsilyl)propanoate, trifluoroacetic acid CAS No. 2648939-03-9

tert-butyl 2-amino-3-(trimethylsilyl)propanoate, trifluoroacetic acid

Cat. No.: B6193104
CAS No.: 2648939-03-9
M. Wt: 331.4
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-amino-3-(trimethylsilyl)propanoate, trifluoroacetic acid: is a specialized organic compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by its tert-butyl group, amino group, trimethylsilyl group, and trifluoroacetic acid moiety, making it a versatile reagent in organic synthesis and research.

Synthetic Routes and Reaction Conditions:

  • Protection of Amines: The tert-butyl group can be introduced to amines using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide.

  • Silylation: The trimethylsilyl group can be added using tert-butyldimethylsilanol as a silylating agent.

  • Trifluoroacetic Acid: This acid can be used to remove protecting groups or to protonate the amino group.

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated synthesis equipment and stringent quality control measures.

Types of Reactions:

  • Oxidation: The amino group can be oxidized to form nitro compounds.

  • Reduction: The compound can undergo reduction reactions to form amines.

  • Substitution: The trimethylsilyl group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed:

  • Nitro Compounds: Resulting from the oxidation of the amino group.

  • Amines: Resulting from the reduction of the amino group.

  • Silylated Compounds: Resulting from the substitution of the trimethylsilyl group.

Scientific Research Applications

Chemistry: This compound is used as a reagent in organic synthesis, particularly in the protection and deprotection of functional groups. Biology: It can be used in the study of biological molecules and processes, such as enzyme inhibition and protein labeling. Medicine: Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through its functional groups, which interact with various molecular targets. The amino group can act as a nucleophile, the trimethylsilyl group can serve as a protecting group, and the trifluoroacetic acid can protonate other molecules. The specific pathways involved depend on the context of its use in research or industrial applications.

Comparison with Similar Compounds

  • Tert-Butyloxycarbonyl (BOC) Protecting Group: Used for the protection of amines.

  • Trimethylsilyl (TMS) Protecting Group: Commonly used for the protection of hydroxyl groups.

  • Trifluoroacetic Acid: Used as a strong acid in organic synthesis.

Uniqueness: The combination of the tert-butyl, amino, trimethylsilyl, and trifluoroacetic acid groups in a single molecule makes this compound unique. It offers a versatile platform for various chemical reactions and applications, distinguishing it from other similar compounds.

This comprehensive overview highlights the significance of tert-butyl 2-amino-3-(trimethylsilyl)propanoate, trifluoroacetic acid in scientific research and industry. Its unique properties and wide range of applications make it a valuable compound in various fields.

Properties

CAS No.

2648939-03-9

Molecular Formula

C12H24F3NO4Si

Molecular Weight

331.4

Purity

95

Origin of Product

United States

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